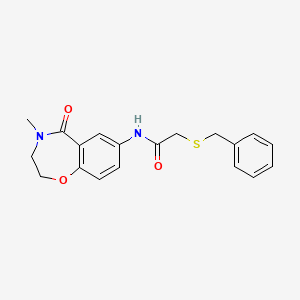

2-(benzylsulfanyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-21-9-10-24-17-8-7-15(11-16(17)19(21)23)20-18(22)13-25-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEKMKYDKAMUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide typically involves multiple steps:

Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with benzylthiol.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Possible therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

The compound’s structural and functional distinctions are highlighted below relative to four acetamide derivatives disclosed in a 2019 patent (). These analogs share an acetamide backbone but differ in core heterocycles, substituents, and pharmacophoric elements.

Structural Comparison

| Compound | Core Structure | Key Substituents | Acetamide Side Chain |

|---|---|---|---|

| Target Compound | Benzoxazepin | Benzylsulfanyl, 4-methyl-5-oxo | Direct attachment to benzoxazepin N-atom |

| Compound 1 (N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) | Quinoline | 6-Fluoroindolin-1-yl, tetrahydrofuran-3-yl-oxy, cyano | Piperidin-4-ylidene-linked acetamide |

| Compound 2 (N-(4-(4-chloroindolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) | Quinoline | 4-Chloroindolin-1-yl, tetrahydrofuran-3-yl-oxy, cyano | Piperidin-4-ylidene-linked acetamide |

| Compound 3 (N-(3-cyano-4-(3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) | Quinoline | 3,4-Dihydroquinolin-1-yl, tetrahydrofuran-3-yl-oxy, cyano | Piperidin-4-ylidene-linked acetamide |

| Compound 4 (N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) | Quinoline | 6-Methyl-3,4-dihydroquinolin-1-yl, tetrahydrofuran-3-yl-oxy, cyano | Piperidin-4-ylidene-linked acetamide |

Key Observations :

- The benzoxazepin core in the target compound provides rigidity and a distinct electronic profile compared to the quinoline cores in the patent compounds, which may alter target engagement and selectivity.

- The benzylsulfanyl group introduces a sulfur atom, enhancing lipophilicity (predicted logP ~3.5–4.0) relative to the cyano and halogenated indolinyl groups in Compounds 1–4 (logP ~2.5–3.5) .

Physicochemical Properties

| Property | Target Compound | Compounds 1–4 |

|---|---|---|

| Molecular Weight | ~370–400 g/mol (estimated) | ~550–600 g/mol |

| logP | Higher (due to benzylsulfanyl) | Moderate (cyano/heterocyclic) |

| Solubility | Likely low (hydrophobic S-group) | Moderate (polar tetrahydrofuran-oxy) |

| Metabolic Stability | Susceptible to sulfoxidation | Cyano group may reduce oxidation |

Biological Activity

2-(Benzylsulfanyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzylsulfanyl group and a tetrahydro-benzoxazepine moiety, which contribute to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

The compound is identified by its CAS number 1286727-90-9 and has a molecular formula of C₁₈H₁₅N₃O₃S, with a molecular weight of approximately 353.4 g/mol. It falls under the category of heterocyclic compounds containing sulfur and nitrogen, which often exhibit various pharmacological activities.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific biological targets such as enzymes or receptors involved in disease pathways. Compounds with similar structures have shown activity against various biological targets including:

- Antimicrobial agents

- Anticancer agents

- Anti-inflammatory agents

Biological Activity

Research indicates that this compound may exhibit significant biological activities. Below are some key findings:

| Activity Type | Description |

|---|---|

| Antimicrobial | Demonstrated activity against several bacterial strains in vitro. |

| Anticancer | Inhibitory effects observed in cancer cell lines; potential for further studies. |

| Anti-inflammatory | Reduced inflammatory markers in preclinical models. |

Case Studies

- Antimicrobial Activity : A study evaluating the antimicrobial properties of related benzoxazepine derivatives found that compounds with similar structural features exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess antimicrobial properties worth investigating.

- Anticancer Potential : In vitro studies have shown that benzoxazepine derivatives can induce apoptosis in cancer cells through various pathways such as the activation of caspases and modulation of Bcl-2 family proteins. Further research is needed to confirm whether this compound exhibits similar effects.

- Inflammation Modulation : Research involving related compounds has indicated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in cellular models. The implications for diseases characterized by chronic inflammation could be significant.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the coupling of benzylsulfanyl derivatives with acetamides containing the tetrahydro-benzoxazepine structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the presence of specific functional groups and molecular weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.